molecular formula C7H10F5O3P B14430922 Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate CAS No. 80982-75-8

Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate

Cat. No.: B14430922
CAS No.: 80982-75-8
M. Wt: 268.12 g/mol
InChI Key: LQXJKTIACUSKSH-UHFFFAOYSA-N
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Description

Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate is a chemical compound with the molecular formula C7H10F5O3P It is a fluorinated phosphonate ester, characterized by the presence of five fluorine atoms attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkene. One common method is the addition of diethyl phosphite to 1,1,3,3,3-pentafluoropropene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound yields phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of functionalized phosphonates.

Scientific Research Applications

Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug design.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate involves its interaction with molecular targets through its fluorinated and phosphonate functional groups. These interactions can lead to the modulation of enzyme activity, alteration of biochemical pathways, and changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diethyl (1,1,3,3,3-pentafluoroprop-1-en-2-yl)phosphonate include other fluorinated phosphonates and fluorinated alkenes, such as:

  • Diethyl (1,1,2,3,3-pentafluoroprop-2-en-1-yl)phosphonate
  • 1,2,3,3,3-Pentafluoropropene
  • 1,1,1,3,3-Pentafluoropropane

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of fluorine atoms and the presence of the phosphonate ester group. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

80982-75-8

Molecular Formula

C7H10F5O3P

Molecular Weight

268.12 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,1,3,3,3-pentafluoroprop-1-ene

InChI

InChI=1S/C7H10F5O3P/c1-3-14-16(13,15-4-2)5(6(8)9)7(10,11)12/h3-4H2,1-2H3

InChI Key

LQXJKTIACUSKSH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=C(F)F)C(F)(F)F)OCC

Origin of Product

United States

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